Cas no 89978-29-0 (2-QUINOXALINAMINE, 3,7-DICHLORO-)

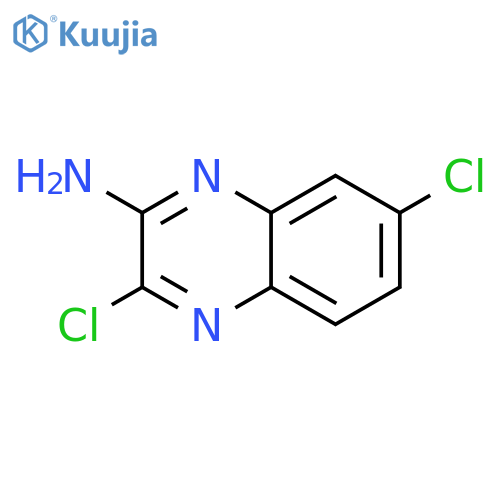

89978-29-0 structure

商品名:2-QUINOXALINAMINE, 3,7-DICHLORO-

2-QUINOXALINAMINE, 3,7-DICHLORO- 化学的及び物理的性質

名前と識別子

-

- 2-QUINOXALINAMINE, 3,7-DICHLORO-

- 3,7-dichloroquinoxalin-2-amine

- HTIXVKPMYWMNNE-UHFFFAOYSA-N

- 3,7-dichloro-quinoxalin-2-ylamine

- SCHEMBL1138685

- PDA97829

- EN300-381048

- 3-amino-2,6-dichloroquinoxaline

- 89978-29-0

-

- インチ: InChI=1S/C8H5Cl2N3/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H,(H2,11,13)

- InChIKey: HTIXVKPMYWMNNE-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 212.9860526Da

- どういたいしつりょう: 212.9860526Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 190

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

2-QUINOXALINAMINE, 3,7-DICHLORO- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-381048-1.0g |

3,7-dichloroquinoxalin-2-amine |

89978-29-0 | 95% | 1g |

$2257.0 | 2023-05-29 | |

| Enamine | EN300-381048-0.5g |

3,7-dichloroquinoxalin-2-amine |

89978-29-0 | 95% | 0.5g |

$1760.0 | 2023-05-29 | |

| A2B Chem LLC | AW16121-100mg |

3,7-dichloroquinoxalin-2-amine |

89978-29-0 | 95% | 100mg |

$1122.00 | 2024-04-19 | |

| A2B Chem LLC | AW16121-250mg |

3,7-dichloroquinoxalin-2-amine |

89978-29-0 | 95% | 250mg |

$1516.00 | 2024-04-19 | |

| 1PlusChem | 1P01BIL5-50mg |

3,7-dichloroquinoxalin-2-amine |

89978-29-0 | 95% | 50mg |

$804.00 | 2024-04-20 | |

| 1PlusChem | 1P01BIL5-5g |

3,7-dichloroquinoxalin-2-amine |

89978-29-0 | 95% | 5g |

$8152.00 | 2023-12-16 | |

| 1PlusChem | 1P01BIL5-10g |

3,7-dichloroquinoxalin-2-amine |

89978-29-0 | 95% | 10g |

$12056.00 | 2023-12-16 | |

| 1PlusChem | 1P01BIL5-1g |

3,7-dichloroquinoxalin-2-amine |

89978-29-0 | 95% | 1g |

$2852.00 | 2023-12-16 | |

| Enamine | EN300-381048-2.5g |

3,7-dichloroquinoxalin-2-amine |

89978-29-0 | 95% | 2.5g |

$4424.0 | 2023-05-29 | |

| Enamine | EN300-381048-0.25g |

3,7-dichloroquinoxalin-2-amine |

89978-29-0 | 95% | 0.25g |

$1118.0 | 2023-05-29 |

2-QUINOXALINAMINE, 3,7-DICHLORO- 関連文献

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

89978-29-0 (2-QUINOXALINAMINE, 3,7-DICHLORO-) 関連製品

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 61389-26-2(Lignoceric Acid-d4)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量